REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1.Cl.[CH3:9][NH:10][CH3:11].[CH2:12]=O.[OH-].[Na+]>O>[CH3:9][N:10]([CH3:12])[CH2:11][CH2:1][C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
94 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=CN=C1
|
Name
|
|
Quantity
|
83.9 g
|
Type
|
reactant
|
Smiles
|
Cl.CNC
|
Name
|
|
Quantity
|
131.3 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated until it
|
Type
|
TEMPERATURE
|
Details
|
began refluxing
|
Type
|
TEMPERATURE
|
Details
|
The resulting brown viscous mass was refluxed for additional 2.5 hours
|
Duration
|
2.5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
After removing the chloroform the residue
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCC1=NC=CN=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |